molecular formula C9H8N2O B1306221 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile CAS No. 86267-86-9

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

Cat. No. B1306221
Key on ui cas rn: 86267-86-9
M. Wt: 160.17 g/mol
InChI Key: YSTANLOUKDVPGJ-UHFFFAOYSA-N
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Patent
US09416138B2

Procedure details

Combine 2-chloro-2-propenenitrile (3.0 g, 34.3 mmol), 2-aminophenol (3.27 g, 29.96 mmol), acetone (50 mL), and potassium chloride (5 g, 36.18 mmol). Stir the mixture at ambient temperature for 16 hours. Filter the mixture and wash the filter cake with EtOAc. Concentrate the filtrate under reduced pressure to give a residue. Purify via flash column chromatography using a gradient of 1-50% EtOAc in petroleum ether to elute. Combine the product fractions and remove solvents under reduced pressure to provide the title compound (1.5 g, 21.6%). MS (m/z): 161 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
21.6%

Identifiers

REACTION_CXSMILES
Cl[C:2](=[CH2:5])[C:3]#[N:4].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13].[Cl-].[K+]>CC(C)=O>[O:13]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH:6][CH2:5][CH:2]1[C:3]#[N:4] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC(C#N)=C
Step Two
Name
Quantity
3.27 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture
WASH
Type
WASH
Details
wash the filter cake with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify via flash column chromatography
WASH
Type
WASH
Details
to elute
CUSTOM
Type
CUSTOM
Details
Combine the product fractions and remove solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(CNC2=C1C=CC=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 21.6%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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